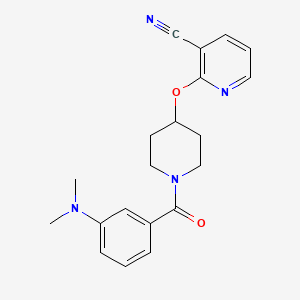

2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

2-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-23(2)17-7-3-5-15(13-17)20(25)24-11-8-18(9-12-24)26-19-16(14-21)6-4-10-22-19/h3-7,10,13,18H,8-9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPZJOJLIULEIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine-4-one

Piperidine-4-one serves as the starting material for generating the 4-oxypiperidine scaffold. Alkylation with alkyl halides (e.g., alkyl bromides or iodides) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile is performed in the presence of inorganic bases like potassium carbonate. For example, the reaction of piperidine-4-one with an alkyl bromide in DMF at 60–80°C yields the 4-alkoxypiperidine intermediate.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 70°C, 12h | 78–85 |

Benzoylation at the Piperidine Nitrogen

The introduction of the 3-(dimethylamino)benzoyl group is achieved via acylation. 3-(Dimethylamino)benzoyl chloride reacts with the piperidine intermediate in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine as a base. This step typically proceeds at 0–25°C to minimize side reactions.

Example Procedure:

- Dissolve 4-hydroxypiperidine (1.0 eq) in DCM.

- Add triethylamine (2.5 eq) and 3-(dimethylamino)benzoyl chloride (1.2 eq) dropwise at 0°C.

- Stir at room temperature for 6h.

- Extract with NaHCO₃, dry over MgSO₄, and purify via column chromatography.

Key Data:

| Acylating Agent | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(Dimethylamino)benzoyl chloride | DCM | Et₃N | 82 |

Synthesis of the Nicotinonitrile Scaffold

The 2-hydroxynicotinonitrile core is constructed via condensation and cyclization reactions.

Condensation with Chalcones

Ethyl cyanoacetate reacts with α,β-unsaturated ketones (chalcones) in the presence of ammonium acetate under reflux conditions. This method, described in the synthesis of 4,6-disubstituted-3-cyano-2-pyridones, provides moderate to high yields.

Example Reaction:

Ethyl cyanoacetate + chalcone → 3-cyano-2-pyridone (after acid workup).

Key Data:

| Chalcone Derivative | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorophenyl | Ethanol | NH₄OAc | 75 |

Functionalization at the 2-Position

The 2-hydroxy group is activated for subsequent coupling. Tosylation or mesylation converts the hydroxyl group into a better-leaving group (e.g., tosylate). For instance, treating 2-hydroxynicotinonitrile with tosyl chloride in pyridine at 0°C yields the tosylate derivative.

Key Data:

| Activation Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Tosylation | TsCl, Pyridine, 0°C | 88 |

Coupling of Piperidine and Nicotinonitrile Moieties

The final step involves nucleophilic substitution or Mitsunobu coupling to link the two fragments.

Nucleophilic Substitution

The piperidine-4-ol derivative reacts with the activated nicotinonitrile (e.g., tosylate) in the presence of a base such as potassium tert-butoxide (t-BuOK) in DMF or DMSO.

Example Procedure:

- Combine 1-(3-(dimethylamino)benzoyl)piperidin-4-ol (1.0 eq) and 2-tosyloxynicotinonitrile (1.1 eq) in DMF.

- Add t-BuOK (2.0 eq) and stir at 80°C for 12h.

- Quench with water, extract with ethyl acetate, and purify via chromatography.

Key Data:

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| t-BuOK | DMF | 80 | 68 |

Mitsunobu Coupling

For higher regioselectivity, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) are employed. This method avoids racemization and is suitable for sterically hindered substrates.

Key Data:

| Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|

| DEAD, PPh₃ | THF | 74 |

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Characterization includes:

- ¹H/¹³C NMR : Peaks corresponding to dimethylamino protons (δ 2.8–3.1 ppm), piperidine methylene (δ 3.4–4.0 ppm), and aromatic protons (δ 6.5–8.0 ppm).

- IR Spectroscopy : Stretching vibrations for CN (2220–2240 cm⁻¹) and carbonyl (1680–1700 cm⁻¹).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Nucleophilic Substitution | Simple conditions | Requires activated intermediates | 60–75 |

| Mitsunobu Coupling | High regioselectivity | Costly reagents | 70–80 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

Reduction: Reduction reactions can be used to modify the nitrile group, potentially converting it to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield piperidinones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

Medicine: Its structural features suggest potential use in the development of pharmaceuticals, particularly those targeting neurological conditions.

Mechanism of Action

The mechanism of action of 2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine and nicotinonitrile moieties. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s analogs differ primarily in the substituents on the benzoyl ring, which influence electronic and steric properties:

- Solubility: The dimethylamino group may enhance aqueous solubility through protonation under acidic conditions, a property absent in halogenated derivatives .

Physicochemical Properties

Notes

Data Limitations: Direct experimental data for 2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile are unavailable in the provided evidence. Properties are inferred from analogs .

Synthesis Assumptions : Yields and reactivity are hypothesized based on substituent effects observed in .

Biological Activity

The compound 2-((1-(3-(dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile, with the CAS number 1797186-26-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 350.4 g/mol

- Structure : The compound features a piperidine ring, a dimethylamino group, and a nicotinonitrile moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, particularly in relation to its potential as an antimicrobial agent and its effects on cellular pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:

- Antibacterial Activity : Studies have shown that derivatives of piperidine and benzoyl groups often display potent antibacterial effects against Gram-positive and Gram-negative bacteria. The MIC (Minimum Inhibitory Concentration) values for related compounds range from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

| Compound Type | MIC (μM) | Bacterial Strain |

|---|---|---|

| Piperidine Derivative | 15.625 - 125 | Staphylococcus aureus |

| Benzoyl Derivative | 62.5 - 125 | Enterococcus faecalis |

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways in bacterial cells.

- Disruption of Biofilm Formation : The compound may also interfere with biofilm formation, which is crucial for bacterial resistance .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.

-

Study on Antimicrobial Properties :

- A study evaluated the antibacterial activity of various piperidine derivatives, including those with dimethylamino substitutions. Results indicated that these compounds exhibited significant antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus), with MBIC (Minimum Biofilm Inhibitory Concentration) values ranging from 62.216 to 124.432 μg/mL .

- Evaluation in HIV Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.